molecular formula C11H9NO2 B3355389 4,9-dihydro-3H-pyrano[3,4-b]indol-1-one CAS No. 6250-88-0

4,9-dihydro-3H-pyrano[3,4-b]indol-1-one

Cat. No.: B3355389
CAS No.: 6250-88-0
M. Wt: 187.19 g/mol
InChI Key: RMHNIAIULSGOBR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4,9-Dihydro-3H-pyrano[3,4-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized pyranoindoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Dihydro-3H-pyrano[3,4-b]indol-1-one is unique due to its specific pyranoindole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,9-dihydro-3H-pyrano[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11-10-8(5-6-14-11)7-3-1-2-4-9(7)12-10/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHNIAIULSGOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40315721
Record name 4,9-dihydro-3H-pyrano[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40315721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6250-88-0
Record name NSC296534
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,9-dihydro-3H-pyrano[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40315721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-dihydro-3H-pyrano[3,4-b]indol-1-one
Reactant of Route 2
4,9-dihydro-3H-pyrano[3,4-b]indol-1-one
Reactant of Route 3
4,9-dihydro-3H-pyrano[3,4-b]indol-1-one
Reactant of Route 4
4,9-dihydro-3H-pyrano[3,4-b]indol-1-one
Reactant of Route 5
4,9-dihydro-3H-pyrano[3,4-b]indol-1-one
Reactant of Route 6
4,9-dihydro-3H-pyrano[3,4-b]indol-1-one

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